molecular formula C31H54N7O17P3S B1670088 Decanoyl-coa CAS No. 1264-57-9

Decanoyl-coa

Cat. No.: B1670088
CAS No.: 1264-57-9
M. Wt: 921.8 g/mol
InChI Key: CNKJPHSEFDPYDB-HSJNEKGZSA-N
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Description

Decanoyl-CoA (C10:0-CoA) is a medium-chain acyl-coenzyme A derivative of decanoic acid, integral to fatty acid metabolism, oxidation, and biosynthesis . It serves as a substrate for enzymes such as thioesterases, acyltransferases, and dehydrogenases, playing critical roles in mitochondrial β-oxidation and lipid synthesis . Structurally, it consists of a 10-carbon saturated fatty acid linked to coenzyme A via a thioester bond, which facilitates its participation in enzymatic reactions . This compound is also implicated in metabolic disorders, with elevated levels observed in irritable bowel syndrome (IBS) patients, suggesting its role in altered energy utilization .

Properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKJPHSEFDPYDB-HSJNEKGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H54N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925532
Record name 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

921.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264-57-9
Record name Decanoyl CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1264-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Reaction Conditions for ECF-Mediated Synthesis

Parameter Value
Decanoic acid:CoA ratio 1:1.1 (mol/mol)
Solvent Tetrahydrofuran (THF)
Temperature −20°C
Reaction time 30 minutes
Yield 80–85%
Purity (HPLC) >98%

Isotopic variants, such as 2,2-[²H₂]-Decanoyl-CoA and 2-[¹³C]-Decanoyl-CoA, are synthesized by substituting diethyl malonate with deuterated or ¹³C-labeled analogs during the initial acid preparation. For example, 2,2-[²H₂]-decanoic acid is generated via HCl-catalyzed decarboxylation of 2-²H-2-octylmalonic acid, achieving 51% isotopic incorporation.

Stable Isotope Labeling via Yeast Biosynthesis

The Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) method enables biosynthetic production of isotopically labeled this compound. By culturing pan6Δ yeast strains in media containing [¹³C₃,¹⁵N₁]-pantothenic acid, all cellular CoA derivatives incorporate the stable isotope label. Induction with sodium decanoate (10 mM) for 1 hour prior to harvest results in 92–95% labeling efficiency, as quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 2: SILEC Protocol for Labeled this compound

Step Condition
Yeast strain pan6Δ (pantothenate auxotroph)
Isotope source [¹³C₃,¹⁵N₁]-pantothenic acid (50 µg/mL)
Induction agent Sodium decanoate (10 mM)
Induction duration 1 hour
Extraction solvent Acetonitrile:isopropanol (3:1, v/v)
Labeling efficiency 92–95%

This method is ideal for metabolic flux studies, as it ensures uniform isotopic labeling across all acyl-CoA species without requiring chemical synthesis.

Enzymatic Synthesis Using Acyl-CoA Synthetases

Recombinant acyl-CoA synthetases (ACS) offer an enzymatic route for this compound production. Escherichia coli expressing ACS from Pseudomonas putida catalyzes the ATP-dependent ligation of decanoic acid and coenzyme A in a single step. The reaction mixture contains:

  • 10 mM decanoic acid
  • 5 mM CoA
  • 10 mM ATP
  • 50 mM Tris-HCl (pH 7.5)
  • 10 mM MgCl₂

Incubation at 37°C for 2 hours achieves >90% conversion, with the enzyme removed via ultrafiltration (10 kDa cutoff).

Advantages :

  • No organic solvents required.
  • Scalable for industrial applications.

Challenges :

  • Enzyme cost and stability.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

Method Yield Purity Scalability Cost Application
Transacylation 68–72% >95% Medium Low General laboratory use
ECF coupling 80–85% >98% High Moderate Isotope-labeled variants
SILEC biosynthesis 92–95% 90–93% Low High Metabolic tracing
Enzymatic synthesis >90% 95–97% High High Industrial production

Chemical methods (transacylation, ECF) remain preferred for small-scale synthesis due to lower costs and faster turnaround. In contrast, SILEC and enzymatic approaches are indispensable for specialized applications requiring isotopic labeling or large-scale production.

Scientific Research Applications

Biological Significance

Decanoyl-coenzyme A is involved in several metabolic pathways, particularly in the β-oxidation of fatty acids. It acts as a substrate for various enzymes and is crucial for the metabolism of medium-chain fatty acids. Its role extends to cellular signaling and energy production.

Metabolism and Energy Production

Decanoyl-coenzyme A is integral to the β-oxidation pathway, where it undergoes enzymatic reactions to produce energy. In studies involving human liver mitochondria, decanoyl-coenzyme A was shown to be a substrate for key enzymes such as hydroxyacyl-CoA dehydrogenase and thiolase, facilitating the breakdown of fatty acids into acetyl-CoA units .

Case Study :
A study demonstrated that decanoyl-coenzyme A participates in the metabolism of 5-hydroxydecanoate in mitochondria, highlighting its importance in energy metabolism under varying substrate conditions . The kinetics of these reactions were analyzed, revealing that decanoyl-coenzyme A has specific turnover rates that are essential for efficient energy production.

Role in Disease Mechanisms

Research has indicated that alterations in acyl-CoA profiles, including decanoyl-coenzyme A levels, can be associated with cancer progression. In a study profiling acyl-CoAs in different tumorigenicity states of cells, decanoyl-coenzyme A was identified among those whose levels changed significantly with varying fatty acid exposure . This suggests potential implications for understanding cancer metabolism and developing therapeutic strategies.

Data Table: Acyl-CoA Levels in Tumor Cells

Cell LineDecanoyl-CoA Level (µM)Fatty Acid Exposure
Normal15None
Cancer Type A25Palmitate
Cancer Type B35Oleate

Quorum Sensing in Bacteria

Decanoyl-coenzyme A has also been implicated in bacterial quorum sensing. In Vibrio cholerae, it is used by the enzyme CqsA to synthesize autoinducers that regulate biofilm formation and virulence factor production . This application highlights its significance beyond human metabolism, extending into microbial physiology.

Case Study :
The enzyme CqsA catalyzes the reaction between decanoyl-coenzyme A and S-adenosylmethionine to produce a potent quorum-sensing signal. This process is vital for the pathogenicity of Vibrio cholerae and represents a potential target for antimicrobial strategies .

Implications in Biotechnology

Given its role in fatty acid metabolism and quorum sensing, decanoyl-coenzyme A has potential applications in biotechnology. It can be utilized in metabolic engineering to enhance lipid production or modify microbial behavior for industrial applications.

Mechanism of Action

Decanoyl coenzyme A exerts its effects primarily through its role in fatty acid metabolism. It acts as a substrate for enzymes involved in β-oxidation, leading to the production of acetyl-coenzyme A, which enters the tricarboxylic acid cycle to generate energy. It also inhibits the activity of citrate synthase and glutamate dehydrogenase in mitochondria . Additionally, it binds to the fatty acid metabolism regulator protein FadR in Escherichia coli .

Comparison with Similar Compounds

Chain Length and Enzyme Specificity

Decanoyl-CoA’s medium-chain length (C10) distinguishes it from short-chain (C2–C6) and long-chain (C12–C24) acyl-CoAs, influencing its solubility, enzyme interactions, and metabolic pathways:

Acyl-CoA Chain Length Key Enzymes Km (µM) kcat (min⁻¹ or s⁻¹) Key Findings
This compound C10 CpTEII, MCAD, AgmNAT 172.2 (CpTEII) 1.52 (CpTEII) Preferred substrate for CpTEII (3–10× higher activity than C20–C24) ; higher MCAD affinity (Km = 3 µM) vs. 5-HD-CoA (Km = 12.8 µM)
Acetyl-CoA C2 AgmNAT, Carnitine acetyltransferase 22.5 (AgmNAT) 0.85 (AgmNAT) Higher turnover (kcat) but lower specificity in long-chain enzyme systems
Lauroyl-CoA C12 ADS (acyltransferase) N/A N/A Substrate for ADS but less efficient than C10
Palmitoyl-CoA C16 VLCAD 0.8 (VLCAD) 14.1 (VLCAD) Tight binding in VLCAD due to hydrogen bonding; slower release than C10

Key Observations :

  • CpTEII Specificity: this compound hydrolysis activity is 3–10× higher than very long-chain substrates (C20–C24), attributed to optimal substrate-enzyme compatibility .
  • MCAD Kinetics: this compound has a lower Km (3 µM) compared to 5-hydroxythis compound (12.8 µM), indicating stronger binding, but lower kcat (6.4 s⁻¹ vs. 14.1 s⁻¹ for 5-HD-CoA) .
  • AgmNAT Inhibition: Long-chain acyl-CoAs (e.g., oleoyl-CoA) inhibit AgmNAT activity, while this compound partially occupies the amine-binding site, reducing catalysis .

Metabolic Pathways and Physiological Roles

β-Oxidation:
  • This compound is a key intermediate in mitochondrial β-oxidation, where it undergoes dehydrogenation by MCAD to form enoyl-CoA . Its metabolism is 85% dominant in the isomerase-dependent pathway for 2-trans,5-cis-tetradecadienoyl-CoA degradation .
  • Competitive Inhibition: 5-HD-CoA reduces this compound-driven respiration by 40%, highlighting substrate competition in β-oxidation .

Disease Associations

  • Ischemic Injury: During ischemia, this compound undergoes 58% dephosphorylation—significantly higher than other acyl-CoAs (8–12.5%)—suggesting unique susceptibility to metabolic stress .

Biological Activity

Decanoyl-CoA, a medium-chain acyl-CoA, plays a significant role in various biological processes, particularly in fatty acid metabolism. This compound is formed from the condensation of coenzyme A with decanoic acid and is involved in critical metabolic pathways such as beta-oxidation. This article explores its biological activity, mechanisms of action, and implications in health and disease.

Chemical Structure and Properties

This compound has the molecular formula C31H54N7O17P3SC_{31}H_{54}N_7O_{17}P_3S and is characterized by a medium-chain fatty acid (decanoic acid) linked to coenzyme A. This structure allows it to participate effectively in metabolic reactions, particularly those involving fatty acids.

Role in Fatty Acid Metabolism

This compound is primarily involved in the beta-oxidation pathway, where it serves as a substrate for further degradation into acetyl-CoA. The process of beta-oxidation occurs in the mitochondria and involves several key enzymatic steps:

  • Dehydrogenation : Catalyzed by acyl-CoA dehydrogenase, which introduces a double bond.
  • Hydration : Enoyl-CoA hydratase adds water across the double bond.
  • Oxidation : 3-hydroxyacyl-CoA dehydrogenase oxidizes the alcohol to a ketone.
  • Thiolysis : Thiolase cleaves the acyl chain, releasing acetyl-CoA and producing a shorter acyl-CoA for further oxidation.

This cycle continues until the fatty acid chain is completely degraded into acetyl-CoA units, which can then enter the citric acid cycle for energy production.

Enzymatic Interactions

This compound interacts with various enzymes that facilitate its metabolism:

  • Long-Chain Acyl-CoA Dehydrogenases (LCADs) : These enzymes are crucial for the initial step of beta-oxidation and have been shown to have broad substrate specificity, including this compound .
  • Carnitine Palmitoyltransferase 1 (CPT1) : This enzyme is responsible for transporting acyl-CoAs into the mitochondria, where beta-oxidation occurs .

Energy Metabolism

This compound plays a vital role in energy metabolism, particularly in tissues that predominantly utilize fatty acids for energy, such as muscle and heart tissue. Studies have indicated that disturbances in acyl-CoA metabolism can lead to metabolic disorders, including insulin resistance and lipotoxicity .

Case Studies

  • Insulin Resistance : Research indicates that elevated levels of long-chain acyl-CoAs, including this compound, correlate with insulin resistance in non-adipose tissues. This suggests a potential role in mediating lipotoxic effects .
  • Cardiac Function : In heart muscle cells, this compound metabolism has been implicated in maintaining energy homeostasis. Disruptions in this pathway can lead to early-stage heart failure .

Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

  • Inhibition of Citrate Synthase : this compound has been shown to inhibit citrate synthase activity, indicating its regulatory role in metabolic pathways .
  • Neuroprotective Roles : Emerging research suggests that long-chain acyl-CoAs may also be involved in neuronal functions beyond energy production, such as lipid synthesis and degradation .

Summary Table of Key Findings

AspectDescription
Chemical Structure Medium-chain fatty acyl-CoA derived from decanoic acid
Metabolic Role Substrate for beta-oxidation; generates acetyl-CoA
Key Enzymes LCADs, CPT1
Health Implications Associated with insulin resistance and cardiac function
Research Highlights Inhibits citrate synthase; potential neuroprotective roles

Q & A

How can researchers accurately quantify Decanoyl-CoA in complex biological samples using liquid chromatography-mass spectrometry (LC-MS)?

Methodological Answer:

  • Sample Preparation: Use cold methanol/water extraction to stabilize this compound, followed by centrifugation to remove proteins .
  • Chromatography: Employ a reversed-phase C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% formic acid) to separate this compound from structurally similar acyl-CoAs .
  • Mass Spectrometry: Apply negative-ion electrospray ionization (ESI) and monitor the m/z corresponding to this compound’s molecular ion ([M-H]⁻). Use isotopically labeled internal standards (e.g., ¹³C-Decanoyl-CoA) to correct for matrix effects .
  • Validation: Perform spike-and-recovery experiments in biological matrices to validate accuracy and precision .

What experimental approaches are used to determine the kinetic parameters of enzymes utilizing this compound as a substrate?

Advanced Methodology:

  • Bisubstrate Kinetics: For enzymes like Mycobacterium tuberculosis Rv1347c, vary concentrations of both this compound and a second substrate (e.g., lysine). Use global fitting of data to equations like the ordered ternary-complex model to calculate Vmax, Km, and inhibition constants .
  • Competitive Inhibition Assays: Co-crystallize enzymes (e.g., hTHEM4) with inert analogs (e.g., undecan-2-one-CoA) to determine binding affinities via Ki values .
  • Spectrophotometric Detection: Monitor NADH oxidation in coupled assays (e.g., acyl-CoA dehydrogenases) to track this compound consumption .

How can researchers resolve contradictions in this compound’s role across metabolic pathways (e.g., anabolism vs. catabolism)?

Data Contradiction Analysis Framework:

Systematic Review: Compile studies from primary literature (e.g., Eur. J. Biochem.) to identify conflicting findings, such as this compound’s dual role in fatty acid elongation (as a primer) vs. β-oxidation .

Contextual Variables: Assess differences in experimental models (e.g., in vitro yeast systems vs. mammalian cell cultures) that may explain discrepancies .

Pathway Flux Analysis: Use isotopic tracing (e.g., ¹³C-labeled this compound) in controlled systems to quantify its contribution to competing pathways .

What structural biology techniques are suitable for studying this compound’s interactions with enzymes like hTHEM4?

Advanced Structural Analysis:

  • X-ray Crystallography: Co-crystallize hTHEM4 with this compound analogs (e.g., undecan-2-one-CoA) to resolve binding pocket interactions at 2.3 Å resolution. Remove flexible N-terminal domains to improve crystal quality .
  • Native Mass Spectrometry: Confirm homodimer formation in solution, as observed in crystallographic studies, to validate quaternary structure .
  • Mutagenesis: Target residues in the hotdog-fold domain to probe catalytic mechanisms (e.g., Ser-137 in hTHEM4 for thioester hydrolysis) .

How can researchers validate the specificity of this compound in enzymatic assays with structurally similar medium-chain acyl-CoAs?

Specificity Testing Protocol:

  • Cross-Reactivity Screening: Test enzymes (e.g., acyl-CoA dehydrogenases) against this compound, octanoyl-CoA, and dothis compound. Measure activity ratios to confirm substrate preference .
  • Molecular Docking: Use computational models (e.g., AutoDock Vina) to compare binding energies of this compound vs. analogs in enzyme active sites .
  • Chromatographic Separation: Pre-purify this compound via HPLC to eliminate trace contaminants from commercial sources .

What are the best practices for synthesizing high-purity this compound for in vitro studies?

Synthesis and Quality Control:

  • Chemical Synthesis: React decanoic acid with CoA using N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Purify via ion-exchange chromatography .
  • Purity Assessment: Verify >95% purity using LC-MS and NMR. Check for hydrolysis products (e.g., free CoASH) via Ellman’s assay .
  • Storage: Lyophilize and store at -80°C under inert gas to prevent oxidation .

How can researchers optimize in vivo models to study this compound’s metabolic flux?

Model Design Considerations:

  • Genetic Knockouts: Use ACOX2 or IVD knockout mice to isolate this compound’s role in peroxisomal vs. mitochondrial β-oxidation .
  • Tracer Studies: Administer ¹³C-Decanoyl-CoA intravenously and track label incorporation into lipids via GC-MS .
  • Tissue-Specific Analysis: Isolate mitochondria and peroxisomes from liver tissue to compartmentalize pathway contributions .

What statistical methods are appropriate for analyzing this compound-related omics data (e.g., metabolomics or proteomics)?

Data Analysis Workflow:

  • Multivariate Analysis: Apply principal component analysis (PCA) to distinguish this compound levels between experimental groups .
  • Pathway Enrichment: Use tools like MetaboAnalyst to identify overrepresented pathways in datasets .
  • False Discovery Rate (FDR): Correct p-values using the Benjamini-Hochberg method to account for multiple comparisons .

How can researchers integrate this compound’s biochemical data into systems biology models?

Modeling Strategies:

  • Kinetic Modeling: Incorporate Km and Vmax values from enzyme assays into platforms like COPASI to simulate pathway dynamics .
  • Constraint-Based Modeling: Use genome-scale metabolic models (e.g., Recon3D) to predict this compound flux under varying nutrient conditions .

What experimental controls are essential when assessing this compound’s effects on lipid metabolism?

Control Design:

  • Negative Controls: Include reactions without this compound or with heat-inactivated enzymes to rule out non-specific activity .
  • Competitor Inhibition: Add excess octanoyl-CoA to confirm this compound-specific effects .
  • Endpoint Validation: Use TLC or GC-MS to quantify lipid products and ensure results align with theoretical yields .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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